molecular formula C21H23NO6S B2815308 methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate CAS No. 1327175-23-4

methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate

Cat. No.: B2815308
CAS No.: 1327175-23-4
M. Wt: 417.48
InChI Key: LJIDHQVCCTWPQF-MOSHPQCFSA-N
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Description

Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate is a complex organic compound with a unique structure that includes a benzodioxin ring, an isopropylphenyl group, and a sulfonyl acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxin ring, followed by the introduction of the amino group. The sulfonyl acrylate moiety is then attached through a series of condensation and esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution at the amino group can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can result in various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl acrylates and benzodioxin derivatives. Examples are:

  • Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methylphenyl)sulfonyl]acrylate
  • Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethylphenyl)sulfonyl]acrylate

Uniqueness

What sets methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for applications requiring precise molecular interactions and specific reactivity profiles.

Properties

IUPAC Name

methyl (Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6S/c1-14(2)15-4-7-17(8-5-15)29(24,25)20(21(23)26-3)13-22-16-6-9-18-19(12-16)28-11-10-27-18/h4-9,12-14,22H,10-11H2,1-3H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIDHQVCCTWPQF-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC3=C(C=C2)OCCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC3=C(C=C2)OCCO3)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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